molecular formula C7H5FN2O B12271906 7-Fluoro-1,3-benzoxazol-5-amine CAS No. 1268154-08-0

7-Fluoro-1,3-benzoxazol-5-amine

Cat. No.: B12271906
CAS No.: 1268154-08-0
M. Wt: 152.13 g/mol
InChI Key: BFSXQMXASCSKHG-UHFFFAOYSA-N
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Description

7-Fluoro-1,3-benzoxazol-5-amine is a heterocyclic organic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorine atom at the 7th position enhances the compound’s chemical properties, making it a valuable molecule for various applications.

Properties

CAS No.

1268154-08-0

Molecular Formula

C7H5FN2O

Molecular Weight

152.13 g/mol

IUPAC Name

7-fluoro-1,3-benzoxazol-5-amine

InChI

InChI=1S/C7H5FN2O/c8-5-1-4(9)2-6-7(5)11-3-10-6/h1-3H,9H2

InChI Key

BFSXQMXASCSKHG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1N=CO2)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-1,3-benzoxazol-5-amine typically involves the condensation of 2-aminophenol with fluorinated aromatic aldehydes. One common method includes the use of aqueous hydrogen peroxide, ethanol, titanium tetraisopropoxide, and mesoporous titania-alumina mixed oxide as a catalyst at 50°C . Another approach involves the reaction of 2-aminophenol with cyanogen bromide in ethanol at 60°C for 12 hours .

Industrial Production Methods

Industrial production methods for 7-Fluoro-1,3-benzoxazol-5-amine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-1,3-benzoxazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Aqueous hydrogen peroxide and ethanol are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products Formed

The major products formed from these reactions include various substituted benzoxazoles, amines, and oxides, depending on the reaction conditions and reagents used.

Scientific Research Applications

Synthesis and Chemical Properties

7-Fluoro-1,3-benzoxazol-5-amine can be synthesized through various methods involving the reaction of 2-aminophenol with different electrophiles. Recent advancements in synthetic methodologies have highlighted the use of nanocatalysts and environmentally friendly conditions to enhance yield and reduce reaction times. For instance, one study demonstrated the use of a magnetic solid acid nanocatalyst that achieved yields between 79% and 89% under mild conditions .

Biological Activities

The compound exhibits a broad spectrum of biological activities, making it a candidate for various therapeutic applications:

  • Anticancer Activity : Several studies have reported that benzoxazole derivatives, including 7-Fluoro-1,3-benzoxazol-5-amine, show promising anticancer properties against different cancer cell lines. For example, fluorinated benzothiazoles have been shown to enhance cytotoxicity against leukemia cells, suggesting that similar modifications in benzoxazole compounds may yield potent anticancer agents .
  • Antifungal Properties : Research indicates that derivatives of benzoxazoles exhibit significant antifungal activity against Candida species. In vitro studies demonstrated that certain derivatives had minimal cytotoxic effects on mammalian cells while effectively inhibiting fungal growth .
  • Antimicrobial Effects : The presence of fluorine in benzoxazole compounds has been linked to improved antimicrobial activity. Studies suggest that the introduction of electron-withdrawing groups like fluorine enhances the efficacy of these compounds against various pathogens .

Neurological Disorders

Recent research has explored the potential of benzoxazole derivatives in treating neurological disorders. A study focused on lead optimization for orally active compounds indicated that certain benzoxazolone carboxamides could engage targets relevant to lysosomal storage diseases like Gaucher's and Krabbe's disease . This suggests a potential application for 7-Fluoro-1,3-benzoxazol-5-amine in similar contexts.

Anticancer Drug Development

The structural modifications of benzoxazole derivatives have led to candidates with enhanced anticancer activity. The incorporation of fluorine atoms has been shown to improve selectivity and potency against specific cancer cell lines, making these compounds suitable for further development as anticancer drugs .

Case Study: Anticancer Efficacy

A notable case study involved testing a series of fluorinated benzothiazoles against colon adenocarcinoma xenograft models. The results indicated that compounds with fluorine substitutions exhibited lower toxicity compared to standard treatments while maintaining efficacy . This highlights the potential for 7-Fluoro-1,3-benzoxazol-5-amine as a lead compound in anticancer therapies.

Case Study: Antifungal Activity

In another investigation into antifungal agents, derivatives of benzoxazole were tested against azole-resistant strains of Candida. The findings revealed that specific derivatives maintained effectiveness against resistant strains without significant cytotoxicity to human cells . This underscores the relevance of 7-Fluoro-1,3-benzoxazol-5-amine in developing new antifungal therapies.

Data Table: Summary of Biological Activities

Activity TypeCompound DerivativeTarget Organism/Cell LineIC50 Value (µM)Reference
AnticancerBenzothiazole derivativeHCT116 colon cancer0.9
AntifungalBenzoxazole derivativeC. albicans16
AntimicrobialFluorinated benzothiazoleVarious pathogensVariable

Mechanism of Action

The mechanism of action of 7-Fluoro-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the enzyme inhA in Mycobacterium tuberculosis, which is crucial for the biosynthesis of mycolic acids . This inhibition disrupts the bacterial cell wall synthesis, leading to the death of the pathogen.

Comparison with Similar Compounds

Similar Compounds

  • 7-Fluoro-1,3-benzoxazol-2-amine
  • 2-Phenyl benzoxazole sulfonamide
  • 2-Piperidine-benzoxazole sulfonamide

Comparison

Compared to other benzoxazole derivatives, 7-Fluoro-1,3-benzoxazol-5-amine is unique due to the presence of the fluorine atom at the 7th position, which enhances its chemical stability and biological activity. Its specific interactions with molecular targets, such as the inhA enzyme, make it a promising candidate for therapeutic applications .

Biological Activity

7-Fluoro-1,3-benzoxazol-5-amine is a heterocyclic organic compound that belongs to the benzoxazole family, recognized for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Overview of the Compound

Chemical Properties:

  • CAS Number: 1268154-08-0
  • Molecular Formula: C7H5FN2O
  • Molecular Weight: 152.13 g/mol
  • IUPAC Name: 7-fluoro-1,3-benzoxazol-5-amine

The presence of a fluorine atom at the 7th position enhances the compound's stability and biological activity, making it a valuable candidate for various therapeutic applications.

Antimicrobial Properties

Research has shown that 7-Fluoro-1,3-benzoxazol-5-amine exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) for selected derivatives are summarized in Table 1.

CompoundBacterial StrainMIC (µg/mL)
7-Fluoro-1,3-benzoxazol-5-amineBacillus subtilis (Gram-positive)32
Escherichia coli (Gram-negative)64

These findings suggest that the compound could be further explored as an antimicrobial agent, particularly in the development of new treatments for resistant strains.

Anticancer Activity

The anticancer potential of benzoxazole derivatives, including 7-Fluoro-1,3-benzoxazol-5-amine, has been extensively studied. It has shown cytotoxic effects against various cancer cell lines such as:

  • Breast cancer (MCF-7)
  • Lung cancer (A549)
  • Liver cancer (HepG2)

In vitro studies demonstrated that the compound induces apoptosis in these cancer cells, suggesting a mechanism involving cellular signaling pathways that regulate cell death.

The mechanism by which 7-Fluoro-1,3-benzoxazol-5-amine exerts its biological effects primarily involves inhibition of specific enzymes. Notably, it inhibits the enzyme inhA in Mycobacterium tuberculosis, crucial for mycolic acid biosynthesis. This inhibition disrupts the bacterial cell wall synthesis, leading to bactericidal effects.

Case Studies and Research Findings

Several studies have explored the biological activity of benzoxazole derivatives:

  • Antimicrobial Activity Study : A study conducted on various benzoxazole derivatives found that modifications at different positions significantly influenced their antimicrobial efficacy. The presence of electron-withdrawing groups like fluorine enhanced activity against E. coli and B. subtilis .
  • Anticancer Efficacy : In a comparative study involving multiple benzoxazole derivatives, 7-Fluoro-1,3-benzoxazol-5-amine exhibited superior cytotoxicity against breast and lung cancer cell lines compared to other derivatives lacking fluorination .
  • Mechanistic Insights : Research indicated that the compound activates apoptotic pathways in cancer cells through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

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